molecular formula C9H9F3N2O2 B1472490 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1780407-08-0

3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1472490
CAS No.: 1780407-08-0
M. Wt: 234.17 g/mol
InChI Key: DKSTYAFVMSNUFP-UHFFFAOYSA-N
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Description

The compound “3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid” is a derivative of pyridinecarboxylic acid . It shares similar properties with other pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes the compound , has been extensively studied. The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, has been studied .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines have been studied. For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of imidazo[1,5-a]pyridine derivatives, including those with the trifluoromethyl group, has been a subject of interest due to their potential applications in materials science and medicinal chemistry. For instance, Banks and Thomson (1984) described the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines from trifluoroacetonitrile, demonstrating the versatility of fluorocarbon derivatives in heterocyclic chemistry R. Banks & J. Thomson, 1984. Similarly, Zhou et al. (2019) developed a transition-metal-free, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines, showcasing an efficient method for regioselective functionalization Qiguang Zhou, Song Xu, Ronghua Zhang, 2019.

Advanced Organic Synthesis Techniques

Tverdiy et al. (2016) reported an efficient preparation method for imidazo[1,5-a]pyridine-1-carboxylic acids, highlighting a novel approach to synthesize these compounds with high yields, which is crucial for further chemical transformations and applications in drug discovery Dmytro O. Tverdiy, Maksym O. Chekanov, Pavlo V. Savitskiy, A. Syniugin, S. M. Yarmoliuk, A. Fokin, 2016.

Novel Fluorescent Materials

The exploration of fluorescent properties in imidazo[1,2-a]pyridine-based compounds by Tomoda et al. (1999) suggests the potential of these compounds in the development of novel fluorescent materials. This research underscores the influence of substituent effects on the fluorescent characteristics, opening avenues for the design of new materials with desired optical properties H. Tomoda, T. Hirano, S. Saito, T. Mutai, K. Araki, 1999.

Heterocyclic Chemistry Innovations

Alcarazo et al. (2005) introduced imidazo[1,5-a]pyridine as a versatile architecture for stable N-heterocyclic carbenes, showcasing the structural flexibility and utility of these compounds in the development of new catalytic systems and materials science applications Manuel Alcarazo, Stephen J Roseblade, Andrew R Cowley, Rosario Fernández, John M Brown, José M Lassaletta, 2005.

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The development of organic compounds containing fluorine, including trifluoromethylpyridines, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)8-13-6(7(15)16)5-3-1-2-4-14(5)8/h1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSTYAFVMSNUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=C2C(F)(F)F)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 3
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 5
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 6
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

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